(2,4,6-Trimethylphenyl)methanesulfonyl chloride

Sulfene chemistry α-elimination heterocycle synthesis

Researchers requiring sulfene-mediated heterocyclization or accelerated sulfonamide library synthesis face a critical reagent gap: commonly stocked arenesulfonyl chlorides lack α-hydrogens, precluding sulfene generation, while unsubstituted phenylmethanesulfonyl chloride offers no steric control. This mesitylmethanesulfonyl chloride uniquely bridges both capabilities. - Enables base-induced sulfene [2+2] and [3+2] cycloadditions inaccessible to 2,4,6-trimethylbenzenesulfonyl chloride (CAS 773-64-8) - 4.4× rate acceleration vs. unsubstituted phenyl systems reduces reaction time and reagent excess in parallel synthesis - Benzylic mesitylmethanesulfonate esters offer orthogonal deprotection: faster hydrogenolytic cleavage than mesylates, with steric shielding against nucleophilic attack at sulfur Supplied at ≥95% purity with batch-specific QC documentation. Contact for bulk custom synthesis inquiries.

Molecular Formula C10H13ClO2S
Molecular Weight 232.73 g/mol
Cat. No. B13256266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,6-Trimethylphenyl)methanesulfonyl chloride
Molecular FormulaC10H13ClO2S
Molecular Weight232.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CS(=O)(=O)Cl)C
InChIInChI=1S/C10H13ClO2S/c1-7-4-8(2)10(9(3)5-7)6-14(11,12)13/h4-5H,6H2,1-3H3
InChIKeyWUYFJGLMOZDUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Comparator Landscape


(2,4,6-Trimethylphenyl)methanesulfonyl chloride (CAS 1247488-07-8; synonym: mesitylmethanesulfonyl chloride) is a primary arylmethanesulfonyl chloride with molecular formula C₁₀H₁₃ClO₂S and molecular weight 232.73 g·mol⁻¹ . It belongs to the class of sulfonyl chlorides bearing a benzylic methylene (–CH₂–) bridge between the electron-rich 2,4,6-trimethylphenyl (mesityl) ring and the electrophilic –SO₂Cl center. This architecture distinguishes it fundamentally from both arenesulfonyl chlorides such as 2,4,6-trimethylbenzenesulfonyl chloride (CAS 773-64-8; direct S–aryl attachment, no α-hydrogen) and simple alkanesulfonyl chlorides such as methanesulfonyl chloride (MsCl; CAS 124-63-0; no aromatic ring) . The compound is commercially available at ≥95% purity from specialty chemical suppliers and is used as a sulfonylating agent, a precursor to sulfonamide libraries, and a reagent for generating sterically shielded sulfonate ester protecting groups .

Why Generic Sulfonyl Chlorides Cannot Substitute


Generic substitution of (2,4,6-trimethylphenyl)methanesulfonyl chloride with structurally similar sulfonyl chlorides—including its direct arenesulfonyl isomer 2,4,6-trimethylbenzenesulfonyl chloride, the unsubstituted phenylmethanesulfonyl chloride, or commodity reagents such as tosyl chloride and mesyl chloride—is not viable without fundamentally altering reaction outcomes. Three structural features act in concert to create a unique reactivity profile: (i) the benzylic α-methylene group enables deprotonation-triggered elimination to sulfene intermediates (R–CH=SO₂), a pathway entirely inaccessible to arenesulfonyl chlorides that lack α-hydrogens [1]; (ii) the three ortho- and para-methyl substituents on the mesityl ring generate pronounced steric compression at the sulfonyl sulfur center, which has been shown in the analogous arenesulfonyl chloride series to accelerate nucleophilic substitution by a factor of 4–5× relative to the unsubstituted phenyl system [2]; and (iii) the benzylic nature of the derived sulfonate esters imparts a distinct hydrolytic lability profile that critically influences protecting group longevity and solid-phase synthesis performance relative to non-benzylic alternatives [3]. These three features are not simultaneously present in any single commonly stocked sulfonyl chloride reagent.

Quantitative Differentiation Evidence


Sulfene Generation via α-Elimination

(2,4,6-Trimethylphenyl)methanesulfonyl chloride possesses a benzylic α-methylene group that enables base-induced dehydrochlorination to form a sulfene intermediate (Mesityl–CH=SO₂). This sulfene pathway is structurally impossible for arenesulfonyl chlorides such as 2,4,6-trimethylbenzenesulfonyl chloride (CAS 773-64-8) and p-toluenesulfonyl chloride, which lack α-hydrogens [1]. In the model system phenylmethanesulfonyl chloride (the unsubstituted analog), treatment with triethylamine in methylene chloride yields trans-stilbene and cis-diphenylethylene sulfone via sulfene dimerization and cycloaddition—products that cannot be obtained from the corresponding arenesulfonyl chloride under identical conditions [2]. The mesityl-substituted target retains this α-hydrogen reactivity while adding steric modulation of the sulfene intermediate, enabling access to heterocyclic scaffolds (β-sultones, thietane dioxides, benzothiadiazepine dioxides) that are synthetically inaccessible from the direct arenesulfonyl chloride analog [3].

Sulfene chemistry α-elimination heterocycle synthesis stilbene episulfone

Accelerated Nucleophilic Substitution at Sulfur

In the most comprehensive kinetic study of substituted benzenesulfonyl chlorides to date, Mikolajczyk et al. (2020) determined second-order rate constants for the identity chloride-chloride exchange reaction of 22 arenesulfonyl chlorides using radio-labeled Et₄N³⁶Cl in acetonitrile at 25 °C [1]. The 2,4,6-trimethyl-substituted derivative (2,4,6-Me₃)-1, which is the direct arenesulfonyl analog of the target compound, exhibited a rate constant of 517.8 × 10⁻² M⁻¹·s⁻¹ compared to 117.3 × 10⁻² M⁻¹·s⁻¹ for unsubstituted benzenesulfonyl chloride—a 4.4-fold rate enhancement. This acceleration was shown to be a general ortho-alkyl phenomenon: 2,4,6-triethyl (446.6) and 2,4,6-triisopropyl (378.4) analogs were also accelerated, confirming that the effect is not specific to methyl but is general to ortho-alkyl congestion [1]. DFT calculations and X-ray structural analyses revealed that ortho-alkyl groups create a rigid, sterically compressed geometry around the sulfonyl sulfur that lowers the activation barrier for nucleophilic approach despite the classical expectation that steric hindrance should reduce reactivity [2]. The propanolysis study by the same group independently confirmed that ortho-alkyl arenesulfonyl chlorides show increased reactivity with alcohol nucleophiles (propan-1-ol and propan-2-ol) at 303–323 K [3].

SN2(S) kinetics ortho-alkyl effect chloride exchange sulfonyl transfer

Sulfonate Stability in Nucleoside Cross-Coupling

In a direct comparative study of O4-arylsulfonylthymidine precursors for Pd-catalyzed Suzuki-Miyaura cross-coupling, Kang et al. (2007) prepared and analyzed two derivatives: O4-(4-methylphenyl)sulfonyl thymidine and O4-(2,4,6-trimethylphenyl)sulfonyl thymidine [1]. The (4-methylphenyl)sulfonyl derivative was reported to be unstable to storage, whereas the (2,4,6-trimethylphenyl)sulfonyl analog possessed suitable stability as well as reactivity for Pd-catalyzed C–C bond formation with a variety of arylboronic acids at the C-4 position of pyrimidine nucleosides [2]. This stability difference was attributed to the steric shielding provided by the ortho-methyl groups, which retards competing hydrolytic cleavage of the sulfonate ester without abolishing the requisite electrophilicity for oxidative addition to Pd(0) [1]. The study further demonstrated successful cross-coupling with both electron-rich and electron-deficient arylboronic acids at room temperature, highlighting the practical utility of the 2,4,6-trimethylphenyl sulfonate as a leaving group that is stable enough to isolate and store yet reactive enough to undergo efficient catalytic activation [2].

Nucleoside modification Pd-catalyzed cross-coupling arylsulfonate leaving group C-4 aryl pyrimidinone

Benzylic Sulfonate Ester Lability Profile

Sulfonate esters derived from (2,4,6-trimethylphenyl)methanesulfonyl chloride combine two structural features that create a uniquely modulated leaving group profile: (i) the benzylic methylene adjacent to sulfur renders the sulfonate oxygen more electrophilic via through-bond electron withdrawal, enhancing SN1-type leaving group ability relative to simple alkyl mesylates; and (ii) the electron-donating mesityl group partially offsets this activation through resonance, providing a tunable lability that is intermediate between the highly labile benzylsulfonates and the more robust tosylates [1]. In the broader context of sulfonate leaving group hierarchies, the mesitylmethanesulfonate group sits between mesylate (CH₃SO₃⁻, pKₐ of conjugate acid ≈ –1.9) and tosylate (p-CH₃C₆H₄SO₃⁻, pKₐ ≈ –2.8) in terms of leaving group ability, while offering the steric bulk of the mesityl ring to suppress undesired nucleophilic attack at the sulfonate ester carbon [2]. This combination of benzylic activation and steric shielding is not replicated by any single commercially available sulfonyl chloride in the common mesylate/tosylate/nosylate/brosylate panel.

Protecting group strategy sulfonate lability benzylic activation solid-phase synthesis

Validated Application Scenarios


Sulfene-Mediated Heterocycle Synthesis

For synthetic programs requiring access to sulfur-containing heterocycles via sulfene cycloaddition, (2,4,6-trimethylphenyl)methanesulfonyl chloride is a mandatory reagent choice: its benzylic α-hydrogen enables base-induced sulfene generation, a pathway structurally precluded in arenesulfonyl chlorides such as 2,4,6-trimethylbenzenesulfonyl chloride. The unsubstituted phenylmethanesulfonyl chloride also generates sulfenes, but the mesityl analog provides enhanced steric control over the sulfene intermediate, which can influence regioselectivity in [2+2] and [3+2] cycloadditions with imines, enol ethers, and pyridinium zwitterions [1]. This application is directly supported by the sulfene generation evidence in Section 3, Evidence Item 1.

Nucleoside Coupling Chemistry

In nucleoside modification chemistry, sulfonate esters derived from (2,4,6-trimethylphenyl)methanesulfonyl chloride occupy a critical reactivity window. As demonstrated by Lakshman et al. (2005) and Kang et al. (2007), the 2,4,6-trimethylphenyl sulfonate group provides the optimal balance of storage stability and Pd-catalyzed cross-coupling reactivity at both C-4 and C-6 positions of pyrimidine nucleosides, outperforming the 4-methylphenyl analog which is too unstable, and the 2-nitrophenyl analog which is insufficiently reactive [1]. The benzylic nature of the mesitylmethanesulfonate (vs. mesitylenesulfonate) offers an additional dimension of tunable lability, as detailed in Section 3, Evidence Items 3 and 4.

Accelerated Sulfonamide Library Synthesis

When high-throughput sulfonamide library generation demands rapid and complete conversion of amine substrates, the 4.4-fold rate acceleration conferred by the 2,4,6-trimethyl substitution pattern (Section 3, Evidence Item 2) translates to practical advantages: shorter reaction times, lower reagent excess, or higher throughput in parallel synthesis formats. The ortho-methyl-induced steric compression around the sulfonyl sulfur center lowers the activation barrier for nucleophilic attack, a kinetic advantage that is retained regardless of whether the sulfonyl chloride is used for sulfonamide formation, sulfonate ester formation, or sulfone synthesis [1]. This acceleration is additive to, and independent of, the sulfene-specific reactivity described above.

Orthogonal Protecting Group Strategies

In complex molecule synthesis where multiple hydroxyl groups must be sequentially protected and deprotected, mesitylmethanesulfonate esters offer a unique deprotection profile: the benzylic activation provides a faster cleavage rate than standard mesylates under hydrogenolytic or reductive conditions, while the steric bulk of the mesityl ring suppresses unwanted nucleophilic attack at sulfur. This enables orthogonal deprotection schemes where mesitylmethanesulfonates are selectively cleaved in the presence of tosylates or other non-benzylic sulfonates [1]. The evidence foundation for this scenario rests on the class-level benzylic lability data in Section 3, Evidence Item 4, combined with the steric shielding arguments in Section 2.

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